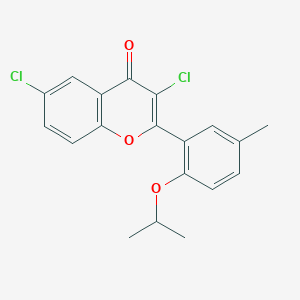

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one

Description

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by a dichlorinated aromatic core and a substituted phenyl group at the 2-position. This compound belongs to a broader class of halogenated chromen-4-ones, which are studied for applications in medicinal chemistry, material science, and enzymology due to their structural versatility and tunable electronic properties.

Properties

CAS No. |

13179-06-1 |

|---|---|

Molecular Formula |

C19H16Cl2O3 |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

3,6-dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H16Cl2O3/c1-10(2)23-16-6-4-11(3)8-14(16)19-17(21)18(22)13-9-12(20)5-7-15(13)24-19/h4-10H,1-3H3 |

InChI Key |

BJDBZPOQIKOABZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one can be achieved through a multi-step process involving the following key steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorochromone and 5-methyl-2-propan-2-yloxybenzene.

Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, alkylation, and cyclization, to form the desired intermediate.

Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Nucleophilic substitution reactions may involve reagents such as sodium methoxide, potassium tert-butoxide, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.

Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on key structural features, physicochemical properties, and functional applications.

Halogenated Chromen-4-ones

- 3,6-Dichloro-2-(2,4,6-trimethylphenyl)chromen-4-one (): Structural Differences: Replaces the 5-methyl-2-propan-2-yloxyphenyl group with a 2,4,6-trimethylphenyl substituent. Impact: Increased steric hindrance from the trimethylphenyl group reduces solubility in polar solvents compared to the target compound. The lack of an ether linkage (propan-2-yloxy) may limit hydrogen-bonding interactions in biological systems.

- 7-Isopropoxy-3-phenyl-4H-chromen-4-one (): Structural Differences: Features an isopropoxy group at the 7-position and a phenyl group at the 3-position. Impact: The isopropoxy group enhances lipophilicity, while the absence of chlorine atoms reduces electrophilicity. This may lower reactivity in nucleophilic substitution reactions compared to the dichlorinated target compound.

Hydroxylated and Methoxylated Derivatives

Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) ():

- Structural Differences : Contains hydroxyl groups at the 5-, 7-, and 4′-positions instead of chlorine and propan-2-yloxy groups.

- Impact : Hydroxyl groups confer high polarity and antioxidant activity via radical scavenging. However, poor membrane permeability limits its bioavailability compared to the lipophilic target compound.

- Applications : Widely studied for anticancer and estrogenic activity .

- 2,3-Dihydro-5-hydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one (): Structural Differences: Incorporates a dihydrochromenone core with methoxy and hydroxyl groups. Impact: The saturated core reduces aromatic conjugation, altering UV absorption properties. Methoxy groups enhance stability against oxidative degradation.

Glycosylated and Heterocyclic Derivatives

- G21 (Genistein glycoside) (): Structural Differences: Features a β-D-galactopyranosyl-(1→4)-hex-2-ene-α-D-erythropyranosyl group at the 7-position. Impact: Glycosylation drastically improves water solubility but reduces cell membrane penetration. The target compound’s propan-2-yloxy group offers a balance between solubility and lipophilicity. Applications: Used in drug delivery systems to enhance solubility of hydrophobic agents .

- 2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-4H-furo[3,2-c]chromen-4-one (): Structural Differences: Integrates a pyrazole-fused furan moiety. Chlorine atoms in the target compound may provide stronger electrophilic reactivity for covalent binding. Applications: Notable antimicrobial activity against Gram-positive bacteria .

Antioxidant and Cytotoxic Analogues

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one) ():

- Structural Differences : Lacks chlorine and propan-2-yloxy groups but shares a hydroxylated phenyl substituent.

- Impact : Lower molecular weight and higher polarity result in faster metabolic clearance. The target compound’s chlorine atoms may increase metabolic stability.

- Applications : Antioxidant properties linked to O–H bond dissociation energy (BDE) of 78.5 kcal/mol .

- 3-{[(2-Dimethoxytiophosphoryl)-2-methylhydrazono]-methyl}-chromen-4-one (CH-3) (): Structural Differences: Contains a thiophosphoryl hydrazone group. Impact: The hydrazone moiety enables metal chelation, contrasting with the target compound’s reliance on halogen interactions. Applications: Demonstrates cytotoxicity against HL-60 leukemia cells .

Comparative Data Table

Research Findings and Implications

- Bioactivity : The dichlorinated target compound’s halogen atoms may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450), while its propan-2-yloxy group could modulate metabolic stability .

- Synthetic Flexibility : Compared to glycosylated derivatives (e.g., G21), the target compound’s simpler structure allows easier synthetic modification for structure-activity relationship (SAR) studies .

- Antioxidant vs. Cytotoxic Trade-offs : Hydroxylated derivatives (e.g., Genistein, Daidzein) prioritize antioxidant activity, whereas halogenated or heterocyclic analogues (e.g., CH-3, pyrazole-fused compound) favor cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.